1-(5-Chlorobenzofuran-2-sulfonyl)piperazine
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Overview
Description
1-(5-Chlorobenzofuran-2-sulfonyl)piperazine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
The synthesis of 1-(5-Chlorobenzofuran-2-sulfonyl)piperazine involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Microwave-assisted synthesis: This method has been used to synthesize benzofuran derivatives efficiently.
Photocatalytic synthesis: This involves the use of photocatalysts to promote the cyclization of diamines and aldehydes to form piperazine derivatives.
Chemical Reactions Analysis
1-(5-Chlorobenzofuran-2-sulfonyl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-Chlorobenzofuran-2-sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of drugs due to its biological activities, including anti-tumor and antibacterial properties.
Pharmaceutical Industry: It is used as a building block in the synthesis of various pharmaceuticals.
Biological Research: The compound is used in studies related to its mechanism of action and its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 1-(5-Chlorobenzofuran-2-sulfonyl)piperazine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with GABA receptors, leading to the modulation of neurotransmitter activity . Additionally, the benzofuran ring can interact with various enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
1-(5-Chlorobenzofuran-2-sulfonyl)piperazine can be compared with other benzofuran derivatives:
Properties
Molecular Formula |
C12H13ClN2O3S |
---|---|
Molecular Weight |
300.76 g/mol |
IUPAC Name |
1-[(5-chloro-1-benzofuran-2-yl)sulfonyl]piperazine |
InChI |
InChI=1S/C12H13ClN2O3S/c13-10-1-2-11-9(7-10)8-12(18-11)19(16,17)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2 |
InChI Key |
YZITXTTXYWMFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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